19-(tert-Butoxy)-19-oxononadecanoic acid 19-(tert-Butoxy)-19-oxononadecanoic acid
Brand Name: Vulcanchem
CAS No.: 1643852-37-2
VCID: VC4860323
InChI: InChI=1S/C23H44O4/c1-23(2,3)27-22(26)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(24)25/h4-20H2,1-3H3,(H,24,25)
SMILES: CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCC(=O)O
Molecular Formula: C23H44O4
Molecular Weight: 384.601

19-(tert-Butoxy)-19-oxononadecanoic acid

CAS No.: 1643852-37-2

Cat. No.: VC4860323

Molecular Formula: C23H44O4

Molecular Weight: 384.601

* For research use only. Not for human or veterinary use.

19-(tert-Butoxy)-19-oxononadecanoic acid - 1643852-37-2

Specification

CAS No. 1643852-37-2
Molecular Formula C23H44O4
Molecular Weight 384.601
IUPAC Name 19-[(2-methylpropan-2-yl)oxy]-19-oxononadecanoic acid
Standard InChI InChI=1S/C23H44O4/c1-23(2,3)27-22(26)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(24)25/h4-20H2,1-3H3,(H,24,25)
Standard InChI Key LHOMLKAJPPULBW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

19-(tert-Butoxy)-19-oxononadecanoic acid is systematically named according to IUPAC guidelines, reflecting its 19-carbon aliphatic chain, a tert-butoxy ester at the terminal carbonyl group, and a carboxylic acid moiety at the opposite terminus. Alternative designations include Nonadecanedioic acid mono-t-butyl ester and 19-[(2-Methyl-2-propanyl)oxy]-19-oxononadecanoic acid . Its MDL identifier (MFCD30737821) and CAS registry number (1643852-37-2) are critical for unambiguous identification in chemical databases.

Table 1: Key Identifiers and Synonyms

PropertyValueSource Citations
CAS Number1643852-37-2
Molecular FormulaC23H44O4\text{C}_{23}\text{H}_{44}\text{O}_{4}
Molecular Weight384.59 g/mol
IUPAC Name19-(tert-Butoxy)-19-oxononadecanoic acid
Common SynonymsNonadecanedioic acid mono-t-butyl ester

Structural Features

The compound’s structure comprises a linear 19-carbon chain with a carboxylic acid group at one end and a tert-butoxy ester (OC(CH3)3\text{OC}(\text{CH}_3)_3) at the 19th position. The tert-butyl group enhances steric hindrance, potentially stabilizing the ester against hydrolysis under acidic or basic conditions . The extended alkyl chain contributes to its hydrophobic character, as evidenced by its high LogP value .

Physicochemical Properties

Thermal and Physical Stability

The compound’s boiling point (483.5 \pm 18.0 \, ^\circ\text{C}) and flash point (149.9 \pm 14.7 \, ^\circ\text{C}) suggest moderate thermal stability, suitable for handling under standard laboratory conditions. Its density (0.9±0.1g/cm30.9 \pm 0.1 \, \text{g/cm}^3) aligns with typical long-chain aliphatic compounds, while the refractive index (1.4631.463) indicates a relatively low polarizability. Storage recommendations emphasize protection from light and moisture, with inert gas purging to prevent oxidative degradation .

Table 2: Thermal and Physical Properties

PropertyValueSource Citations
Density0.9±0.1g/cm30.9 \pm 0.1 \, \text{g/cm}^3
Boiling Point483.5 \pm 18.0 \, ^\circ\text{C}
Flash Point149.9 \pm 14.7 \, ^\circ\text{C}
Refractive Index1.463
Vapor Pressure0.0±2.6mmHg0.0 \pm 2.6 \, \text{mmHg} at 25°C

Solubility and Lipophilicity

The compound’s high LogP (9.024) predicts preferential partitioning into nonpolar solvents, such as hexane or chloroform, over aqueous media. This lipophilicity is attributable to the long hydrocarbon chain and the tert-butyl ester group. Experimental solubility data remain limited, but its structural analogs suggest limited solubility in polar solvents like water or methanol .

Hazard StatementPrecautionary MeasureSource Citations
H302Avoid ingestion; use gloves
H315Wear protective clothing
H319Use eye protection
H335Use in well-ventilated areas

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